(R)-(4-Chlorophenyl)(phenyl)methanamine
Overview
Description
®-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C13H12ClN It is characterized by the presence of a phenyl group and a 4-chlorophenyl group attached to a central methanamine structure
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs . They are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Amines, in general, undergo reversible salt formation under acidic conditions . This reaction is common with 3º-amines, and the salts are usually soluble in water .
Pharmacokinetics
Pharmacokinetic data can be analyzed using various computational tools and models . These tools can help in understanding the drug’s bioavailability, its distribution within the body, how it is metabolized, and how it is excreted from the body.
Result of Action
The reaction of amines with nitrous acid can lead to the formation of unstable intermediates, which decompose in solution to yield various products .
Action Environment
The action, efficacy, and stability of ®-(4-Chlorophenyl)(phenyl)methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the mode of action of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Chlorophenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone precursor using chiral reducing agents. One common method is the asymmetric reduction of 4-chlorophenylacetone using a chiral catalyst to yield the desired enantiomer. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of ®-(4-Chlorophenyl)(phenyl)methanamine may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient and selective reduction of the ketone precursor.
Types of Reactions:
Oxidation: ®-(4-Chlorophenyl)(phenyl)methanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted phenyl or chlorophenyl derivatives.
Scientific Research Applications
®-(4-Chlorophenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- (S)-(4-Chlorophenyl)(phenyl)methanamine
- ®-(4-Bromophenyl)(phenyl)methanamine
- ®-(4-Chlorophenyl)(4-methylphenyl)methanamine
Comparison: ®-(4-Chlorophenyl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of a 4-chlorophenyl group. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the (S)-enantiomer may exhibit different biological activity or selectivity towards molecular targets. Similarly, substituting the chlorine atom with other halogens or functional groups can significantly alter the compound’s reactivity and applications.
Properties
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODXGEQUOEKN-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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